
Tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a derivative of isoquinoline, which is a heterocyclic compound that is widely used in the synthesis of biologically active molecules. Tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate exhibits various biochemical and physiological effects, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. The antimicrobial activity of the compound is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to induce DNA damage, inhibit the activity of enzymes involved in cell proliferation, and alter the expression of genes involved in apoptosis. In addition, the compound has been shown to affect the levels of reactive oxygen species and mitochondrial membrane potential in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate in lab experiments is its high yield of synthesis. In addition, the compound exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, one of the limitations of using the compound is its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate. One potential direction is to investigate its potential as a fluorescent probe for detecting metal ions in biological systems. Another direction is to explore its potential as a lead compound for developing new anticancer and antimicrobial agents. Furthermore, the compound could be used as a tool for studying various biological processes such as apoptosis and cell proliferation.
Métodos De Síntesis
The synthesis of tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate involves the reaction of 4-fluoroisoquinoline-1-carboxylic acid with tert-butyl carbamate and triethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate as a white solid with a high yield.
Aplicaciones Científicas De Investigación
Tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In addition, it has been reported to possess antimicrobial activity against various pathogens including bacteria and fungi. Furthermore, tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate has been investigated for its potential as a fluorescent probe for detecting metal ions.
Propiedades
IUPAC Name |
tert-butyl 5-amino-4-fluoroisoquinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-14(2,3)19-13(18)12-8-5-4-6-10(16)11(8)9(15)7-17-12/h4-7H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXKZVOSZJAWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C2=C1C=CC=C2N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



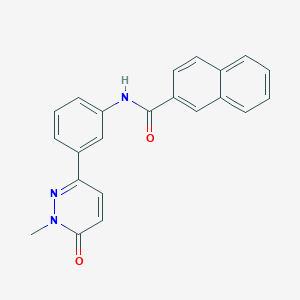



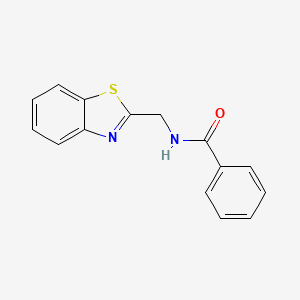
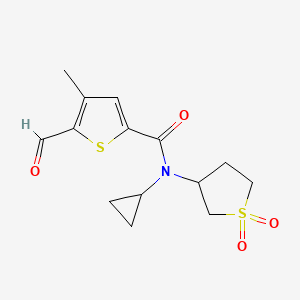
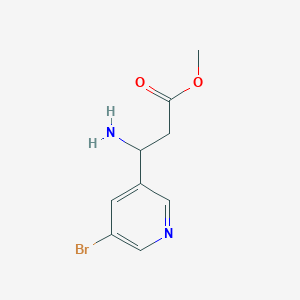

![N-(2-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2955072.png)

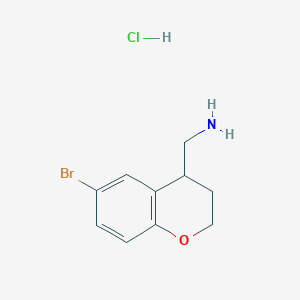
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2955077.png)